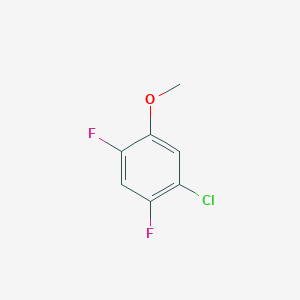

1-Chloro-2,4-difluoro-5-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-difluoro-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDCQMDEJJMLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261628-93-6 | |

| Record name | 1-chloro-2,4-difluoro-5-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies and Reaction Pathway Elucidation

Electronic Effects and Substituent Influence on Aromatic Reactivity

The reactivity of a substituted benzene (B151609) ring is profoundly influenced by the electronic properties of its substituents. numberanalytics.comvedantu.com These effects are broadly categorized as inductive and resonance effects, which can either donate or withdraw electron density from the aromatic system, thereby activating or deactivating the ring towards substitution reactions. numberanalytics.comnumberanalytics.com

The substituents on 1-chloro-2,4-difluoro-5-methoxybenzene—chlorine, fluorine, and a methoxy (B1213986) group—exert competing electronic effects.

Inductive Effect (I): This effect is the transmission of charge through sigma (σ) bonds due to differences in electronegativity between atoms. numberanalytics.comlumenlearning.com The halogen atoms (fluorine and chlorine) and the oxygen atom of the methoxy group are all more electronegative than carbon. Consequently, they all exert an electron-withdrawing inductive effect (-I), which pulls electron density away from the benzene ring and deactivates it toward electrophilic attack. lumenlearning.comlibretexts.orgmsu.edu The inductive effect of fluorine is stronger than that of chlorine.

Resonance Effect (M or R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. numberanalytics.comlibretexts.org

Methoxy Group (-OCH₃): The oxygen atom of the methoxy group also has lone pairs that participate in resonance with the ring, exerting a strong electron-donating (+M) effect. libretexts.orgorganicchemistrytutor.com While the oxygen is also electronegative and exerts a -I effect, its +M effect is far more dominant. msu.edu This strong resonance donation significantly increases the electron density of the ring, especially at the ortho and para positions, making the methoxy group a powerful activating group and an ortho, para-director. lumenlearning.comlibretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (vs. Benzene) | Directing Effect (EAS) |

|---|---|---|---|---|

| -F, -Cl | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| -OCH₃ | Moderately Withdrawing (-I) | Strongly Donating (+M) | Activating | Ortho, Para |

Electrophilic Aromatic Substitution Mechanisms in Polyhalogenated Systems

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene derivatives, proceeding through a three-step mechanism:

Generation of an electrophile: A strong electrophile (E⁺) is generated, often with the help of a Lewis acid catalyst. byjus.comlibretexts.org

Formation of a carbocation intermediate: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com This step is typically the rate-determining step.

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com

In poly-substituted systems like this compound, the position of electrophilic attack is determined by the combined directing effects of all substituents. libretexts.org The methoxy group is a strong activating ortho, para-director, while the halogens are deactivating ortho, para-directors. libretexts.orglibretexts.org The powerful activating effect of the methoxy group will be the dominant directing influence, strongly favoring substitution at the positions ortho and para to it. Steric hindrance from adjacent bulky groups can also influence the final product distribution, potentially favoring substitution at less crowded sites. numberanalytics.com

Nucleophilic Substitution and Elimination Pathways

While electron-rich aromatic rings undergo electrophilic substitution, electron-deficient rings, particularly those bearing strong electron-withdrawing groups, can undergo Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgpressbooks.pub The SNAr mechanism is an addition-elimination process. pressbooks.publibretexts.org

The reaction proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing substituents (in this case, the fluoro and chloro groups) at the ortho and para positions. wikipedia.orgpressbooks.pub

Elimination of Leaving Group: The leaving group (typically a halide) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. libretexts.orgnumberanalytics.com

For this compound, the fluoro and chloro atoms act as both the necessary electron-withdrawing groups to activate the ring for nucleophilic attack and as potential leaving groups. In SNAr reactions, fluoride (B91410) is often a better leaving group than chloride, which is counterintuitive to bond strength but is attributed to its high electronegativity, which makes the attached carbon more electrophilic and stabilizes the transition state of the rate-determining addition step. researchgate.netyoutube.comnih.gov

Kinetic studies are crucial for elucidating the precise mechanism of SNAr reactions. frontiersin.org These studies often involve monitoring the reaction rate under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to the aromatic substrate. frontiersin.org The observed pseudo-first-order rate constant (kobs) can be expressed by a rate law that depends on the concentrations of the nucleophile and any catalysts. frontiersin.orgnih.gov

For a typical SNAr reaction, the rate is dependent on the nucleophile concentration. Plotting kobs against the nucleophile concentration can help determine the order of the reaction and provide insight into the rate-determining step. frontiersin.org Brönsted-type plots, which correlate the reaction rate with the basicity of the nucleophile, are also used to probe the transition state structure and determine whether the nucleophilic attack or a subsequent proton transfer step is rate-limiting. frontiersin.orgfrontiersin.org

| Nucleophile Concentration [M] | Observed Rate Constant (kobs) [s⁻¹] |

|---|---|

| 0.05 | 0.0012 |

| 0.10 | 0.0025 |

| 0.20 | 0.0051 |

| 0.40 | 0.0103 |

Traditionally, SNAr reactions are conducted in polar aprotic solvents like DMSO or DMF. nih.govresearchgate.net However, research has shown that these reactions can be effectively carried out in aqueous media using micellar catalysis. researchgate.netfao.org Nonionic surfactants can form micelles in water, creating nano-sized aggregates with a hydrophobic core and a hydrophilic exterior. nih.gov

This micellar environment can significantly accelerate SNAr reactions through several mechanisms:

Concentration Effect: The hydrophobic aromatic substrate partitions into the micellar core, bringing it into close proximity with the nucleophile, which may be concentrated at the micelle-water interface. This increases the effective concentration of the reactants. researchgate.net

Solvent Effect: The nonpolar environment of the micellar core can better solvate the aromatic substrate and the transition state compared to the bulk aqueous phase.

This approach offers a greener alternative to traditional organic solvents, enabling reactions at or near ambient temperatures. nih.govresearchgate.net

Metal-Catalyzed Reaction Mechanisms

The carbon-halogen bonds in this compound, particularly the C-Cl bond, are suitable sites for transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.gr Catalysts based on metals like palladium, nickel, and copper are commonly employed. researchgate.netchemistryjournal.in

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond (Ar-X), forming a high-valent organometallic intermediate (e.g., Ar-Pd(II)-X).

Transmetalation (or Ligand Exchange): A second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the final product (Ar-Nu). This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

These reactions provide a versatile and highly selective method for modifying polyhalogenated aromatic compounds, allowing for the introduction of a wide variety of functional groups.

Autocatalytic Processes and Material Compatibility Considerations

Interactions of Difluoromethoxy Groups with Reaction Vessel Materials

The presence of fluorine atoms in a molecule can lead to unexpected reactivity and material compatibility issues, particularly under certain reaction conditions. While specific studies on the difluoromethoxy group of this compound are not widely available, general principles of organofluorine chemistry suggest potential interactions with common reaction vessel materials like borosilicate glass.

A primary concern with fluorinated compounds is the potential generation of hydrogen fluoride (HF), especially in the presence of trace amounts of water or other proton sources at elevated temperatures. HF is known to etch silicate-based materials like borosilicate glass. This etching process involves the reaction of HF with silicon dioxide (SiO₂), the main component of glass, to form silicon tetrafluoride (SiF₄) and water.

The reaction can be summarized as: SiO₂(s) + 4HF(aq) → SiF₄(g) + 2H₂O(l)

This degradation of the reaction vessel is not only a practical issue for the integrity of the equipment but can also impact the chemical reaction itself. The release of silicon and boron species from the glass into the reaction mixture can potentially catalyze side reactions or poison the primary catalyst.

For highly sensitive or scalable reactions involving fluorinated compounds, alternative reactor materials are often considered to mitigate these risks.

Table 3: Compatibility of Common Reactor Materials with Fluorinated Compounds

| Material | Advantages | Disadvantages |

|---|---|---|

| Borosilicate Glass | Transparent, good thermal resistance, generally inert. | Susceptible to etching by hydrogen fluoride (HF). |

| Stainless Steel | Robust, good heat transfer. | Can be corroded by certain acidic or halide-containing media. |

| Hastelloy | High resistance to a wide range of corrosive chemicals. | High cost. |

| Fluoropolymers (e.g., PFA, FEP) | Excellent chemical inertness, including to HF. | Lower temperature and pressure limits compared to glass and metal. chemicalbook.com |

While autocatalytic processes specifically involving the difluoromethoxy group are not well-documented, it is plausible that if HF is generated, it could catalyze the further decomposition of the starting material or intermediates in an autocatalytic fashion. For instance, the Friedel-Crafts reaction of some aliphatic fluorides has been shown to exhibit an autocatalytic kinetic profile under certain conditions. researchgate.net Therefore, careful control of reaction conditions and the choice of appropriate, inert reaction vessels are critical when working with compounds like this compound.

An extensive search for detailed experimental spectroscopic data for the compound "this compound" (CAS No. 1261628-93-6) did not yield sufficient peer-reviewed or publicly available information to fully construct the requested article according to the specified outline. While general principles of the analytical techniques are well-documented, specific data such as chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns for this particular molecule are not available in the provided search results.

To generate a scientifically accurate and thorough article as instructed, specific experimental or validated computational data for "this compound" is required for each section. The search did not uncover dedicated studies detailing the comprehensive spectroscopic characterization of this compound. Information on related but structurally different molecules, such as 1-chloro-2,4-difluorobenzene (B74516) or 2,4-difluoro-1-methoxybenzene, cannot be used as a substitute due to the strict focus on the target compound.

Therefore, it is not possible to provide the detailed analysis for the following sections as requested:

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Mass Spectrometry (HRMS):While a predicted monoisotopic mass can be calculated from its formula (C₇H₅ClF₂O), no experimental HRMS data or fragmentation analysis was available.

Without this fundamental data, the creation of the requested article with the required level of detail and scientific accuracy is not feasible at this time.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Computational studies utilizing Density Functional Theory (DFT) are pivotal for understanding the molecular structure and electronic properties of halogenated aromatic compounds like 1-Chloro-2,4-difluoro-5-methoxybenzene. These calculations, typically performed using basis sets such as B3LYP/6-311++G(d,p), allow for the optimization of the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles in its ground state. This process provides a foundational three-dimensional model of the molecule from which further properties can be derived.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various modes of vibration within the molecule, such as stretching, bending, and torsional motions of its constituent atoms. The predicted vibrational spectra (Infrared and Raman) can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. This comparison is crucial for validating the accuracy of the computational model and for the precise assignment of experimentally observed spectral bands to specific molecular vibrations.

Total Energy Distribution (TED) Analysis for Vibrational Assignments

To further refine the assignment of vibrational modes, a Total Energy Distribution (TED) analysis is often performed. TED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. This allows for an unambiguous assignment of the calculated frequencies, clarifying complex regions of the vibrational spectrum where multiple modes might overlap.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

Implications for Molecular Reactivity and Charge Transfer Phenomena

A small HOMO-LUMO gap generally indicates that a molecule is more reactive and can be easily polarized. This is because less energy is required to excite an electron from the HOMO to the LUMO. The analysis of the HOMO-LUMO gap provides insights into the molecule's kinetic stability and the potential for intramolecular charge transfer, which is fundamental to understanding its electronic behavior and reactivity in chemical reactions. A lower energy gap is often associated with higher chemical reactivity and polarizability.

Thermodynamic Property Predictions and Correlations with Environmental Factors

Computational chemistry methods can also be used to predict the thermodynamic properties of this compound at different temperatures. Properties such as heat capacity, entropy, and enthalpy can be calculated based on the vibrational frequencies and molecular structure obtained from DFT calculations. These theoretical thermodynamic functions provide valuable information about the molecule's stability and behavior under varying environmental conditions.

Nonlinear Optical (NLO) Properties Derived from Molecular Polarizability and Hyperpolarizability

The nonlinear optical (NLO) properties of a molecule describe its behavior in the presence of a strong electric field, such as that from a laser. These properties are determined by the molecule's polarizability (α) and first-order hyperpolarizability (β). DFT calculations can provide reliable predictions of these parameters. Molecules with significant NLO properties, often characterized by a large hyperpolarizability value, are of interest for applications in optoelectronics and photonics. The potential for intramolecular charge transfer, suggested by HOMO-LUMO analysis, is often a key indicator of significant NLO activity.

Cheminformatics and Machine Learning Approaches for Molecular Design

Cheminformatics and machine learning are increasingly powerful tools in modern chemistry for accelerating the discovery and design of novel molecules with desired properties. These computational approaches enable the systematic exploration of vast chemical spaces, which would be infeasible through experimental methods alone. By leveraging algorithms and statistical models, researchers can predict molecular properties, identify structure-activity relationships, and generate new molecular structures with optimized characteristics.

Molecular Descriptors Calculation and Chemical Space Mapping (e.g., UMAP)

A fundamental step in cheminformatics involves the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological, geometrical, and electronic parameters. For this compound, a variety of descriptors can be computed to define its position within the broader chemical space.

Publicly available databases provide some predicted physicochemical properties for this compound. These descriptors are crucial for comparative analysis and for building predictive models.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C7H5ClF2O | |

| Molecular Weight | 178.56 g/mol | |

| Monoisotopic Mass | 177.9997 Da | |

| XLogP3 | 2.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 178.000 (Da) | |

| Topological Polar Surface Area | 9.2 Ų | |

| Heavy Atom Count | 11 |

Once molecular descriptors are calculated, dimensionality reduction techniques are often employed to visualize the chemical space. Uniform Manifold Approximation and Projection (UMAP) is a powerful algorithm for this purpose, as it can effectively capture both local and global structures within high-dimensional data. By plotting molecules in a 2D or 3D space, UMAP allows for the intuitive exploration of molecular diversity, identification of clusters of similar compounds, and understanding of structure-property landscapes. While the specific application of UMAP to a dataset containing this compound is not documented in dedicated public studies, the methodology would involve representing this compound and others as high-dimensional vectors of their descriptors and then applying the UMAP algorithm to generate a lower-dimensional embedding. This would visually position this compound relative to other molecules based on its calculated properties.

Computational Modeling of Interfacial Interactions in Chemical Processes

The behavior of this compound in multiphase systems, such as during reactions, extractions, or its interaction with surfaces, is governed by its interfacial properties. Computational modeling provides a molecular-level understanding of these interactions. Techniques like molecular dynamics (MD) and density functional theory (DFT) can be used to simulate the behavior of molecules at interfaces.

Currently, there is a lack of specific published research detailing the computational modeling of interfacial interactions for this compound. However, the general approach would involve constructing a computational model of the interface of interest (e.g., liquid-liquid, liquid-solid) and introducing molecules of this compound. By simulating the system over time, researchers could analyze various properties, including:

Adsorption energy: The strength of the interaction between the molecule and a surface.

Interfacial tension: The energy required to create a new unit of area at the interface.

Molecular orientation: The preferred arrangement of the molecule at the interface.

Solvation free energy: The energy change associated with moving the molecule from a vacuum to a solvent.

These computational studies are crucial for designing and optimizing chemical processes, such as catalysis, where surface interactions are paramount, and for understanding the environmental fate and transport of the compound.

Research Applications and Broader Scientific Impact

Role as an Advanced Building Block in Complex Organic Synthesis

In the realm of organic synthesis, 1-Chloro-2,4-difluoro-5-methoxybenzene serves as a sophisticated building block. The distinct substituents on the aromatic ring provide multiple reaction sites that can be selectively targeted to construct intricate molecular architectures.

The structure of this compound is primed for creating highly functionalized aromatic systems. The presence of electron-withdrawing groups influences the reactivity of the benzene (B151609) ring, making it susceptible to certain chemical transformations. smolecule.com For instance, related halogenated compounds can participate in various reactions, including nucleophilic aromatic substitution, where the chlorine atom is replaced by other functional groups. They can also undergo coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal for forming carbon-carbon bonds and assembling more complex biaryl structures. The strategic placement of the fluoro and methoxy (B1213986) groups can direct these reactions to specific positions, allowing for precise control over the final product's structure.

While direct synthesis routes using this compound are not extensively detailed in the provided search results, the utility of its core structure can be inferred from similar molecules. The closely related compound, 1-Chloro-2,4-difluorobenzene (B74516), has been explicitly used in the preparation of benzonorbornadienes and difluoroarenes. This suggests that the 1-chloro-2,4-difluoroaromatic motif is a key structural element for these syntheses. The addition of a methoxy group, as in the target compound, offers an additional functional handle that can be used for further derivatization either before or after the formation of the core benzonorbornadiene or difluoroarene structure.

Intermediates in Pharmaceutical and Agrochemical Discovery Research

The unique combination of fluorine, chlorine, and a methoxy group makes this compound an important intermediate in the discovery and development of new pharmaceutical and agrochemical products. cymitquimica.combiosynth.com Halogenated compounds are prevalent in a wide array of biologically active molecules, including anticancer drugs and pesticides. smolecule.compharmaexcipients.com

| Property Modulation by Fluorination | Impact on Drug Design |

| Lipophilicity | Affects solubility, permeability, and plasma protein binding. |

| Metabolic Stability | Blocks metabolic sites, increasing drug half-life. |

| Binding Affinity | Alters electronic interactions with target proteins. |

| pKa | Modifies the acidity/basicity of nearby functional groups. |

This interactive table summarizes the key molecular properties that can be modulated by incorporating fluorinated motifs, such as the one present in this compound, into potential drug candidates.

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups are attached. This compound serves as a precursor for novel scaffolds that can be explored for biological activity. Its unique substitution pattern represents a distinct chemical space that can be used to generate libraries of new compounds for screening. The reactivity of the chloro and methoxy groups allows for the attachment of diverse side chains, leading to the creation of new molecular entities with the potential for therapeutic applications. cymitquimica.com

Contributions to Materials Science Research and Development

Beyond life sciences, this compound and related compounds have implications for materials science. cymitquimica.com These types of halogenated and methoxylated aromatic compounds are used in the production of specialty chemicals and materials that require specific electronic or physical properties. The deuterated version of the compound, 1-Chloro-2,4-difluoro-5-(methoxy-d3)benzene, is noted as a versatile material used in various fields of scientific research, highlighting the role of this chemical scaffold in advancing scientific knowledge and developing new materials. smolecule.com

Exploration in Specialty Polymer and Coating Formulations

The incorporation of fluorinated benzene moieties into polymers can significantly enhance material properties such as thermal stability and chemical resistance. While direct research on this compound in specific polymer formulations is not extensively detailed in the available literature, the utility of its structural precursor, 1-chloro-2,4-difluorobenzene, in material science provides a strong basis for its potential applications. The presence of the difluoro-methoxy-substituted phenyl group can be leveraged to create polymers with tailored characteristics.

Research into fluorinated polymers often focuses on achieving desirable physical and chemical properties. The introduction of fluorine atoms into a polymer backbone is known to impart:

Increased Chemical Resistance: The electronegativity of fluorine atoms creates a less reactive polymer surface, offering protection against various chemical agents.

Modified Surface Properties: Fluorination can lead to low surface energy, resulting in materials that are hydrophobic and oleophobic.

The utility of fluorinated aromatic compounds as building blocks allows for the synthesis of high-performance polymers and coatings designed for demanding environments.

Investigation in Liquid Crystal Materials (for related aryl fluoroalkyl ethers)

Fluorinated compounds, particularly aryl ethers, are pivotal in the design of modern liquid crystal (LC) materials for display technologies. beilstein-journals.org The physical properties of liquid crystals, such as dielectric anisotropy (Δε) and optical anisotropy (Δn), are heavily influenced by their molecular structure. biointerfaceresearch.com The strategic placement of fluorine atoms on the aromatic core of a molecule is a key method for tuning these properties to meet the specific requirements of display applications like twisted nematic (TN) and vertical alignment (VA) modes. beilstein-journals.org

Aryl fluoroalkyl ethers are investigated for their ability to influence the mesomorphic behavior and electro-optical characteristics of LC mixtures. biointerfaceresearch.commdpi.com The introduction of lateral fluorine substituents, as seen in the 2,4-difluoro pattern of this compound, can have a significant impact.

Key Structural-Property Relationships in Fluorinated Liquid Crystals:

| Structural Feature | Impact on Liquid Crystal Properties | Reference |

| Lateral Fluorine Substituents | Can enhance tilted smectic phases, reduce melting points, and contribute to negative dielectric anisotropy. | biointerfaceresearch.com |

| Terminal Fluoroalkyl Groups | Induces polarity and can lead to either positive or negative dielectric anisotropy depending on its orientation relative to the molecular axis. | beilstein-journals.org |

| Aromatic Core | Provides the rigid structure (mesogen) necessary for liquid crystalline phases. Heterocyclic aromatic cores can increase birefringence. | mdpi.com |

| Ether Linkage | Provides flexibility and can influence the type and stability of the mesophase. | google.com |

Advancements in Catalysis Research for Fluorination Reactions

The field of organofluorine chemistry has seen significant progress, particularly in the development of catalytic methods for fluorination. numberanalytics.com These advancements are crucial for the efficient synthesis of complex fluorinated molecules from precursors like this compound. Research has focused on creating more efficient, selective, and sustainable fluorination reactions through novel catalysts. numberanalytics.com

Catalyst Systems in Modern Fluorination:

Transition Metal Catalysts: These have been central to catalytic fluorination. numberanalytics.com Palladium-based catalysts, for instance, are highly efficient for the fluorination of aryl halides. numberanalytics.comnih.gov Copper-catalyzed reactions offer a more cost-effective alternative, while nickel catalysts have been explored in electrochemical fluorination. numberanalytics.com The activation of C–F bonds, a challenging but important transformation, has also been achieved using transition metal systems. mdpi.com

Organocatalysts: As metal-free alternatives, organocatalysts have gained attention due to their lower toxicity and cost. numberanalytics.com Chiral isothiourea catalysts, for example, have been used for the enantioselective fluorination of α-alkynyl-substituted acetic acids. mdpi.com

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and offer advantages like easy separation and recyclability. numberanalytics.com Examples include palladium catalysts supported on carbon or metal oxides and catalysts supported by metal-organic frameworks (MOFs). numberanalytics.com

Photocatalysis: The use of light to drive chemical reactions has emerged as a powerful technique for C-F bond formation and activation under mild conditions. mdpi.comnih.gov

The table below summarizes key findings in recent catalytic fluorination research, demonstrating the variety of approaches being developed.

Selected Developments in Catalytic Fluorination:

| Catalyst Type | Reaction | Key Findings | Reference(s) |

| Palladium (Pd) | Enantioselective fluorination of α-chloro-β-keto phosphonates | Achieved up to 95% enantiomeric excess (ee) using an air and moisture-stable chiral palladium complex. | nih.govnih.gov |

| Nickel (Ni) | Enantioselective fluorination of β-ketoesters | A catalyst derived from DBFOX-Ph ligand and Ni(ClO₄)₂·6H₂O gave products with extremely high enantioselectivity (93–99% ee). | nih.gov |

| Iron (Fe) | Amide-directed fluorination of C–H bonds | Utilized iron(II) triflate for the fluorination of benzylic, allylic, and unactivated C–H bonds. | beilstein-journals.org |

| Organocatalyst (β,β-diaryl serine) | Enantioselective α-fluorination of β-dicarbonyl compounds | Achieved high yields (74–99%) and excellent enantioselectivities (up to 94% ee) using Selectfluor as the fluorine source. | mdpi.com |

These catalytic advancements provide a robust toolbox for chemists to perform selective fluorination reactions, enabling the synthesis of novel compounds for materials science and other applications.

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 178.56 g/mol | |

| Purity | ≥95% (HPLC) | |

| Storage Conditions | 2–8°C, inert atmosphere |

Basic: How do substituents influence the regioselectivity of electrophilic substitution in this compound?

Answer:

The methoxy (-OCH₃) group is a strong electron-donating substituent, directing electrophiles to the para position. Conversely, chlorine and fluorine (electron-withdrawing groups) meta-direct. Computational studies (e.g., DFT) can predict dominant reaction sites by analyzing charge distribution .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -150 ppm). ¹H NMR distinguishes methoxy protons (δ ~3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 179.56 .

- IR Spectroscopy : C-F stretches (1000–1100 cm⁻¹) and C-O-C stretches (1250 cm⁻¹) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

Advanced: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound?

Answer:

- Catalysts : Pd(PPh₃)₄ (1–2 mol%) with K₂CO₃ as base in THF/water (3:1) at 80°C .

- Ligand Effects : Bidentate ligands (e.g., XPhos) improve yield by stabilizing Pd intermediates.

- Monitoring : TLC (hexane:EtOAc 4:1) tracks reaction progress.

Q. Table 2: Example Reaction Conditions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 75–85 | |

| Nitro Reduction | H₂/Pd-C, EtOH, RT | 90 |

Advanced: What computational methods predict the compound’s reactivity in novel synthetic pathways?

Answer:

- DFT Calculations : B3LYP/6-31G* models assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .

Advanced: How can its antimicrobial activity be evaluated methodologically?

Answer:

- Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

- Mechanistic Studies : Molecular docking (AutoDock Vina) targets DNA gyrase (PDB ID: 1KZN) to assess binding affinity .

Advanced: What green chemistry approaches minimize waste in its synthesis?

Answer:

- Solvent-Free Reactions : Mechanochemical grinding with KF/Al₂O₃ reduces solvent use .

- Catalyst Recycling : Recover Pd nanoparticles via magnetic separation (Fe₃O₄@SiO₂-Pd) .

Advanced: How are degradation pathways analyzed under environmental conditions?

Answer:

- Hydrolysis Studies : LC-MS tracks degradation products in pH 7.4 buffer at 25°C. Major products include 2,4-difluorophenol .

- Photolysis : UV-Vis spectroscopy monitors λmax shifts under UV light (254 nm) .

Advanced: What strategies enhance enantioselectivity in derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.